![molecular formula C19H20N2O4 B2611153 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034429-82-6](/img/structure/B2611153.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . It also contains a piperidinyl group, which is a common motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the 1,4-dioxin ring via a condensation reaction . The piperidinyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin is a bicyclic system with an oxygen atom in the ring . The piperidinyl group is a six-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether groups in the dioxin ring and the basicity of the nitrogen in the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amine groups could impact its solubility .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements of the provided chemical name have been synthesized and evaluated for their antimicrobial activity. For example, the synthesis of pyridine derivatives and their evaluation against various strains of bacteria and fungi highlight the potential of these compounds in developing new antimicrobial agents. Studies demonstrate variable and modest activity against investigated microbial strains, indicating the importance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antiproliferative Activities
Research on compounds containing benzodioxin and piperidinyl groups has shown promise in anticancer applications. Structural analyses through X-ray diffraction and evaluations of antiproliferative activity suggest these compounds can interact with cancer cells in vitro. The detailed structural and functional characterizations offer a foundation for designing molecules with potential anticancer properties (Prasad et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(16-2-1-3-17-18(16)24-13-12-23-17)21-10-6-15(7-11-21)25-14-4-8-20-9-5-14/h1-5,8-9,15H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKAOFUMPFDMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

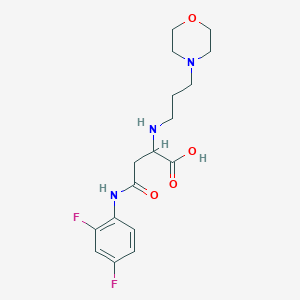
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)
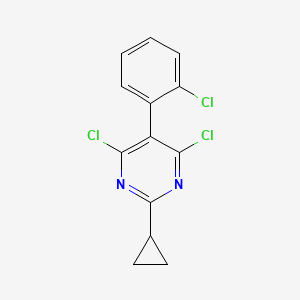
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
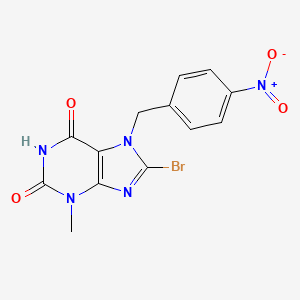
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)
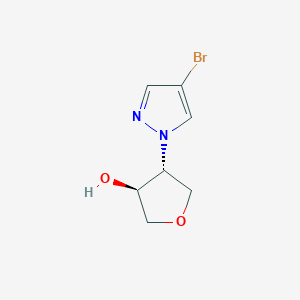
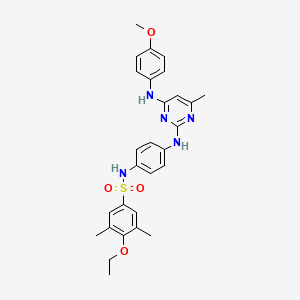
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)
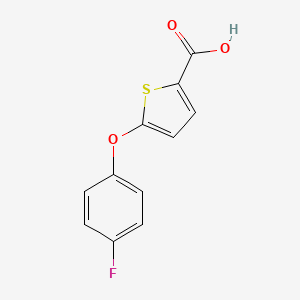
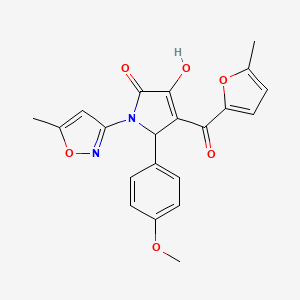

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)